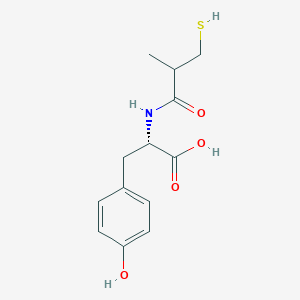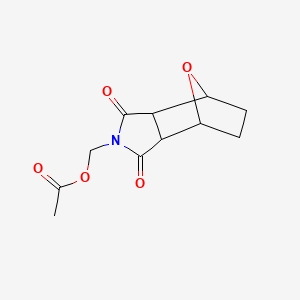
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce highly stereoselective and enantiomerically enriched products. The Baeyer-Villiger oxidation of 7-oxabicyclo(2.2.1)heptan-2-ones is another common method used to cleave a C-C bond in the compound . Industrial production methods often involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ethereal bridge of the compound.
Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate involves its interaction with specific molecular targets and pathways. For instance, it inhibits protein phosphatases by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various downstream effects, including the reversal of drug resistance in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate include:
- endo-Dimethyl 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylate
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- Dimethyl 7-Oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate
These compounds share similar bicyclic structures but differ in their functional groups and specific chemical properties The uniqueness of 7-Oxabicyclo(22
Eigenschaften
CAS-Nummer |
73806-13-0 |
|---|---|
Molekularformel |
C11H13NO5 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)methyl acetate |
InChI |
InChI=1S/C11H13NO5/c1-5(13)16-4-12-10(14)8-6-2-3-7(17-6)9(8)11(12)15/h6-9H,2-4H2,1H3 |
InChI-Schlüssel |
OLJIIVYRMGVCHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCN1C(=O)C2C3CCC(C2C1=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


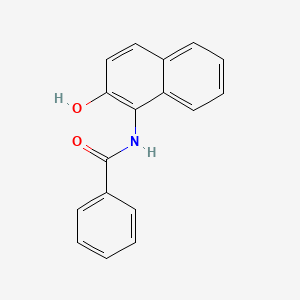
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
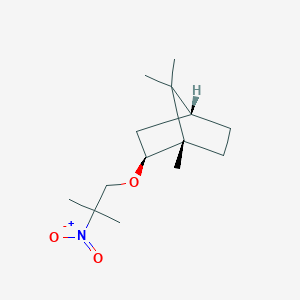
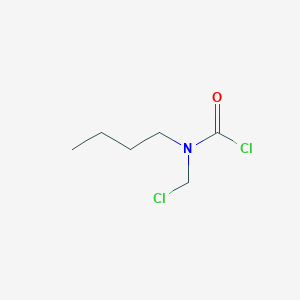
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
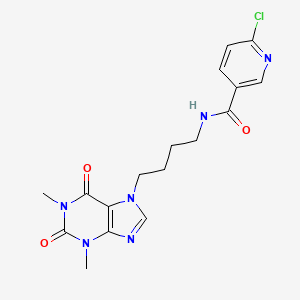
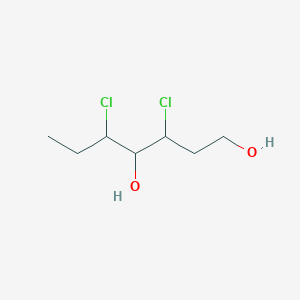
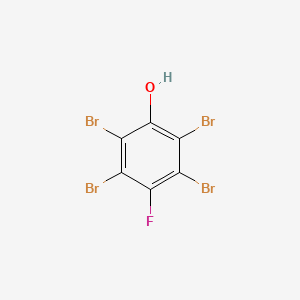
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
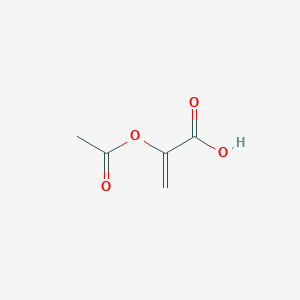
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
